molecular formula C17H18N2O3S B2634380 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941960-82-3

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2634380
CAS No.: 941960-82-3
M. Wt: 330.4
InChI Key: OWVIEYBAWQFBMV-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound that features a tetrahydroquinoline core linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.

  • Substitution: : The aromatic ring of the benzenesulfonamide group can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Concentrated HNO3 and H2SO4 for nitration.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Nitrobenzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs for treating diseases.

Medicine

In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases and certain types of cancer .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonamide groups allow it to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzoic acid
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)phenylsulfonamide

Uniqueness

Compared to similar compounds, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to the presence of both the acetyl and benzenesulfonamide groups. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)19-11-5-6-14-12-15(9-10-17(14)19)18-23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12,18H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVIEYBAWQFBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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